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Compound of Interest

4-bromo-1H-pyrazole-5-
Compound Name:
carbaldehyde

cat. No.: B1273095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-bromo-1H-pyrazole-5-carbaldehyde. The information presented
herein is essential for the identification, characterization, and quality control of this compound
in research and development settings, particularly in the field of medicinal chemistry and drug
discovery. The data is compiled from computational predictions and analysis of related
structures, offering a foundational dataset for professionals in the field.

Chemical Structure and Properties
e |[UPAC Name: 4-bromo-1H-pyrazole-5-carbaldehyde

e Molecular Formula: CaHsBrN20[1]

e Molecular Weight: 174.99 g/mol [1]

e CAS Number: 287917-97-9[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 4-bromo-
1H-pyrazole-5-carbaldehyde. This data is crucial for confirming the molecular structure and
purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Due to tautomerism inherent in pyrazole systems, the observed chemical shifts can
be influenced by solvent and temperature. The data presented here represents expected

values under standard conditions.

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~13.5-145 brs 1H N-H
~9.80 S 1H -CHO
~8.20 S 1H C3-H

Table 2: Predicted 13C NMR Spectral Data (125 MHz, DMSO-ds)

Chemical Shift (8) ppm Assighment
~185.0 -CHO

~140.0 C5

~135.0 C3

~100.0 C4

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

expected vibrational frequencies for 4-bromo-1H-pyrazole-5-carbaldehyde are listed below.

Table 3: Expected IR Absorption Bands (Solid, KBr)
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Wavenumber (cm~?) Intensity Assignment

3200 - 3400 Broad N-H stretch

~3100 Medium C-H stretch (aromatic)
1670 - 1690 Strong C=0 stretch (aldehyde)
1550 - 1600 Medium C=N, C=C stretch (ring)
~1050 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The predicted mass-to-charge ratios for various adducts of 4-bromo-1H-pyrazole-
5-carbaldehyde are provided.

Table 4: Predicted Mass Spectrometry Data

Adduct mlz

[M]* 173.94234
[M+H]* 174.95017
[M+Na]* 196.93211
[M-H]- 172.93561

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization
of 4-bromo-1H-pyrazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in approximately 0.6-0.7
mL of a deuterated solvent, such as DMSO-de, in a standard 5 mm NMR tube.[2]
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Instrumentation: A 500 MHz NMR spectrometer is utilized for acquiring both *H and 3C NMR
spectra.

'H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number
of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the
residual solvent peak.

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is obtained. The number of
scans is significantly higher than for tH NMR to achieve adequate signal intensity.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with
anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then
compressed under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder, and the IR
spectrum is recorded, typically in the range of 4000-400 cm™1.

Data Processing: The resulting spectrum is presented as transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent,
such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray
ionization (ESI) or electron ionization (El) source is employed.

lonization: For ESI, the sample solution is introduced into the ion source, where a high
voltage is applied to generate a fine spray of charged droplets. For El, the sample is
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vaporized and then bombarded with a beam of high-energy electrons.[3][4]

o Mass Analysis: The resulting ions are guided into the mass analyzer, where they are
separated based on their mass-to-charge ratio (m/z).

o Data Acquisition and Processing: The detector records the abundance of each ion, and the
data is processed to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-bromo-1H-pyrazole-5-carbaldehyde.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1273095?utm_src=pdf-custom-synthesis
https://www.achemblock.com/s88518-4-bromo-1h-pyrazole-5-carbaldehyde.html
https://www.achemblock.com/s88518-4-bromo-1h-pyrazole-5-carbaldehyde.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Characterization_of_Pyrazole_Derivatives.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b1273095#spectroscopic-data-for-4-bromo-1h-pyrazole-5-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1273095#spectroscopic-data-for-4-bromo-1h-pyrazole-5-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1273095#spectroscopic-data-for-4-bromo-1h-pyrazole-5-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1273095#spectroscopic-data-for-4-bromo-1h-pyrazole-5-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273095?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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